molecular formula C16H11Br4NO3 B5143425 2,3,4,5-Tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid

2,3,4,5-Tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid

Cat. No.: B5143425
M. Wt: 584.9 g/mol
InChI Key: WNZWDMCSFABVQI-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid is a brominated aromatic compound with significant interest in various scientific fields Its structure consists of a benzoic acid core substituted with four bromine atoms and a 3-ethylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The bromination can be achieved using bromine or bromine-containing reagents under controlled conditions to ensure selective substitution at the desired positions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce dehalogenated compounds or alcohols.

Scientific Research Applications

2,3,4,5-Tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbamoyl group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-Tetrabromo-6-(diallylcarbamoyl)benzoic acid: Similar structure with diallylcarbamoyl group instead of 3-ethylphenylcarbamoyl.

    2,3,4,5-Tetrabromo-6-[(2-phenylethyl)carbamoyl]benzoic acid: Similar structure with 2-phenylethylcarbamoyl group.

Uniqueness

2,3,4,5-Tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid is unique due to the presence of the 3-ethylphenylcarbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,3,4,5-tetrabromo-6-[(3-ethylphenyl)carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br4NO3/c1-2-7-4-3-5-8(6-7)21-15(22)9-10(16(23)24)12(18)14(20)13(19)11(9)17/h3-6H,2H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZWDMCSFABVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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